3-((2-((2-Methylallyl)oxy)ethyl)amino)thietane1,1-dioxide
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Overview
Description
3-((2-((2-Methylallyl)oxy)ethyl)amino)thietane 1,1-dioxide: is a chemical compound with the following structure:
C9H17NO3S
It belongs to the class of 3-substituted thietane-1,1-dioxides . Thietane-1,1-dioxides are heterocyclic compounds containing a five-membered ring with a sulfur atom and an oxygen atom in adjacent positions. This particular compound features an amino group and an allyl ether functionality.
Preparation Methods
Synthetic Routes: The synthetic routes for 3-((2-((2-Methylallyl)oxy)ethyl)amino)thietane 1,1-dioxide may involve the following steps:
Thietane Ring Formation: Start with a suitable precursor containing the thietane ring. Introduce the amino group and the allyl ether functionality.
Oxidation: Oxidize the thietane ring to form the thietane 1,1-dioxide.
Industrial Production Methods: Industrial production methods may vary, but they typically involve efficient and scalable synthetic routes. Detailed conditions and specific reagents would depend on the manufacturer.
Chemical Reactions Analysis
Reactions:
Oxidation: The thietane ring can undergo oxidation to form the thietane 1,1-dioxide.
Substitution: The amino group can participate in substitution reactions.
Oxidation: Common oxidants include peracids (e.g., m-chloroperbenzoic acid).
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products: The major product is 3-((2-((2-Methylallyl)oxy)ethyl)amino)thietane 1,1-dioxide itself.
Scientific Research Applications
This compound finds applications in:
Chemistry: As a building block for more complex molecules.
Biology: It may be used in studies related to sulfur-containing compounds.
Medicine: Investigating its potential therapeutic properties.
Industry: For designing novel materials or catalysts.
Mechanism of Action
The exact mechanism of action is context-dependent and would require further research. it likely interacts with specific molecular targets or pathways relevant to its functional groups.
Properties
Molecular Formula |
C9H17NO3S |
---|---|
Molecular Weight |
219.30 g/mol |
IUPAC Name |
N-[2-(2-methylprop-2-enoxy)ethyl]-1,1-dioxothietan-3-amine |
InChI |
InChI=1S/C9H17NO3S/c1-8(2)5-13-4-3-10-9-6-14(11,12)7-9/h9-10H,1,3-7H2,2H3 |
InChI Key |
CKFCQGHEVIWXHG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)COCCNC1CS(=O)(=O)C1 |
Origin of Product |
United States |
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